1-Cyclobutyl-3-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

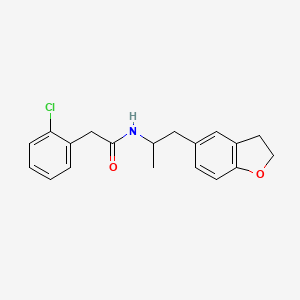

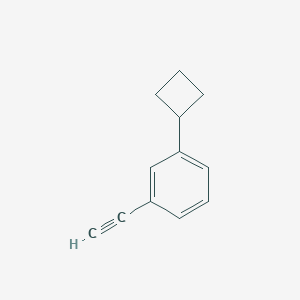

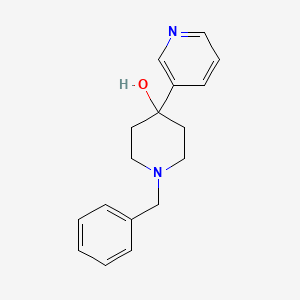

1-Cyclobutyl-3-ethynylbenzene is a cyclic hydrocarbon composed of a four-membered ring with a phenyl and an ethynyl group attached to it. It has a CAS Number of 1602816-47-6 and a molecular weight of 156.23 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Cyclobutyl-3-ethynylbenzene is represented by the InChI Code: 1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 . This indicates that the molecule consists of 12 carbon atoms and 12 hydrogen atoms.Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclobutyl-3-ethynylbenzene are not available, alkylbenzenes are known to undergo oxidation at the benzylic position when heated with aqueous potassium permanganate (KMnO4) under acidic conditions . This reaction is facilitated by the fact that free radicals are stabilized at the benzylic position .Physical And Chemical Properties Analysis

1-Cyclobutyl-3-ethynylbenzene is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Organic Synthesis

1-Cyclobutyl-3-ethynylbenzene: is a valuable intermediate in organic synthesis. Its unique structure, featuring both a cyclobutyl ring and an ethynyl group, allows it to participate in various chemical reactions, including cycloadditions and cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, which are essential in the development of new pharmaceuticals and materials .

Pharmaceutical Research

In pharmaceutical research, 1-Cyclobutyl-3-ethynylbenzene can be used as a building block for synthesizing novel drug candidates. Its structural features enable the creation of compounds with potential biological activity. Researchers can modify its structure to explore new therapeutic agents for treating various diseases, including cancer and infectious diseases .

Material Science

The compound’s unique chemical properties make it useful in material science. 1-Cyclobutyl-3-ethynylbenzene can be incorporated into polymers and other materials to enhance their mechanical and thermal properties. This application is particularly relevant in developing advanced materials for electronics, aerospace, and automotive industries .

Catalysis

1-Cyclobutyl-3-ethynylbenzene: can serve as a ligand in catalytic systems. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can facilitate various chemical transformations. This application is crucial in industrial processes, including the production of fine chemicals and pharmaceuticals .

Photochemistry

The ethynyl group in 1-Cyclobutyl-3-ethynylbenzene makes it an interesting candidate for photochemical studies. It can participate in light-induced reactions, which are important in developing new photoreactive materials and studying reaction mechanisms. This application has implications in fields such as solar energy conversion and photodynamic therapy.

These applications highlight the versatility and importance of 1-Cyclobutyl-3-ethynylbenzene in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich BLDPharm De Gruyter Sigma-Aldrich : BLDPharm : De Gruyter

Safety and Hazards

The safety information for 1-Cyclobutyl-3-ethynylbenzene includes several hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-cyclobutyl-3-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSJGIPSLSFIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)

![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)